Cetirizine

概要

説明

AC-170は、ジルテック®の有効成分であるセチリジンを配合した新規製剤です。 アレルギー性結膜炎に伴う眼のかゆみの治療のための眼への局所適用に開発されました 。セチリジンは第二世代の抗ヒスタミン薬であり、H1受容体を選択的に阻害することで、有意な眠気なしにアレルギー症状を緩和します。

準備方法

AC-170の調製には、セチリジンを眼科用溶液に製剤化することが含まれます。合成経路には、適切な溶媒にセチリジンを溶解し、その後、溶液を安定化させ、生物学的利用能を高めるための賦形剤を添加することが含まれます。 工業的な製造方法は、溶液が眼科の使用に安全であることを保証するために、大規模な混合と滅菌プロセスを含みます .

化学反応の分析

Degradation of Cetirizine

- Oxidation: this compound can degrade through oxidation, a common pathway for drug degradation . In polyethylene glycol formulations, this compound reacts with reactive peroxide intermediates, such as peroxyl radicals, leading to the formation of this compound N-oxide .

-

UV/Chlorine Treatment: this compound degradation has been studied under UV/chlorine treatment, where reactive species like HO- , Cl- , and ClO- are involved .

- HO- Reactions: Hydroxyl radicals (HO- ) react with this compound through H-abstraction and addition pathways. H-abstraction from the hydrocarbon chain of this compound is favorable, and HO- addition to the phenyl group's unsaturated bonds is thermodynamically spontaneous .

- ClO- Reactions: The ClO- addition to the unsaturated bonds at the C24 site is thermodynamically spontaneous and exothermic. H-abstraction reactions on the phenyl group are thermodynamically nonspontaneous .

- Cl- Reactions: Chlorine radicals (Cl- ) show low reactivity towards this compound. H-abstraction of H36 is thermodynamically spontaneous and dynamically possible .

- Acidic and Oxidative Conditions: this compound dihydrochloride is unstable in 2 M HCl and 0.5% H2O2 . The degradation kinetics in acidic conditions follow a pseudo-first-order reaction at 70-90°C, while hydrogen peroxide-mediated degradation also follows pseudo-first-order kinetics at 50-80°C .

Reaction Mechanism of this compound Derivatives

科学的研究の応用

Treatment of Allergic Rhinitis

Cetirizine is commonly prescribed for allergic rhinitis, which includes both seasonal allergic rhinitis (hay fever) and perennial allergic rhinitis. Clinical studies have demonstrated its effectiveness in alleviating symptoms such as sneezing, nasal congestion, and itchy eyes.

- Efficacy in Clinical Trials : A randomized controlled trial indicated that a daily dose of 10 mg this compound significantly improved the overall quality of life scores related to allergic rhinitis compared to placebo. The study reported a notable reduction in total symptom severity complex scores over a four-week period (p < 0.05) .

- Pharmacological Profile : Compared to other second-generation antihistamines, this compound has been shown to have a favorable pharmacological profile with minimal sedative effects, making it suitable for long-term use in patients .

Management of Chronic Urticaria

Chronic spontaneous urticaria is another area where this compound has proven effective. It is often used as a first-line treatment option.

- Clinical Evidence : A Cochrane review confirmed the efficacy of this compound in managing chronic urticaria symptoms. In a study involving patients treated with this compound plus ranitidine versus placebo, 62.5% of patients achieved complete remission in the treatment group compared to 44% in the placebo group .

- Quality of Life Improvement : Patients reported significant improvements in Urticaria Activity Scores and quality of life assessments after treatment with this compound .

Pediatric Applications

This compound is also utilized in pediatric populations for managing allergic diseases.

- Safety and Efficacy : Research indicates that this compound is safe and effective for treating allergic conditions in children. A study found that a daily dose of 10 mg significantly improved symptom control compared to placebo .

- Laboratory Findings : this compound was associated with lower serum total immunoglobulin E levels and reduced eosinophil counts, indicating its role in modulating allergic responses .

Ophthalmic Use

This compound is available as an ophthalmic solution for treating allergic conjunctivitis.

- Indications : It effectively alleviates ocular symptoms such as itching and redness caused by allergens. The ophthalmic formulation provides targeted relief with minimal systemic absorption .

Emerging Research and Safety Concerns

While this compound is generally well-tolerated, there have been reports of adverse effects.

- Hepatotoxicity Cases : Some case studies have documented instances of this compound-induced hepatotoxicity, leading to elevated liver enzymes without prior history of liver disease or other medications . This highlights the importance of monitoring liver function in patients on long-term this compound therapy.

- Psychiatric Effects : Research suggests that this compound may be associated with psychiatric and neurological adverse events at higher rates than some other antihistamines . Clinicians should be aware of these potential side effects when prescribing this compound.

作用機序

AC-170の作用機序は、セチリジンによるH1受容体の阻害を伴います。これは、アレルギー反応の重要なメディエーターであるヒスタミンがその受容体に結合するのを防ぎ、かゆみ、赤み、腫れなどの症状を軽減します。 セチリジンによるH1受容体の選択的阻害は、第一世代の抗ヒスタミン薬に一般的に関連する鎮静効果を最小限に抑えます .

類似化合物との比較

AC-170は、眼科用に製剤化されている点でユニークであり、アレルギー性結膜炎に標的を絞った緩和を提供します。類似の化合物には、ロラタジンやフェキソフェナジンなどの他の第二世代の抗ヒスタミン薬が含まれ、これらもアレルギー性疾患の治療に使用されますが、眼科用に製剤化されていません。 これらの化合物と比較して、AC-170は患部に直接適用できるという利点があり、より速く、より効果的な症状の緩和につながります .

生物活性

Cetirizine is a second-generation antihistamine primarily used for the treatment of allergic rhinitis and chronic urticaria. It is known for its selective inhibition of peripheral H1 receptors, which results in reduced allergic symptoms. This article explores the biological activity of this compound, including its pharmacological properties, antimicrobial effects, anti-inflammatory actions, and clinical efficacy.

Pharmacological Properties

This compound is a metabolite of hydroxyzine and exhibits several pharmacokinetic characteristics that contribute to its efficacy:

- Absorption : Rapidly absorbed with a time to maximum concentration (Tmax) of approximately 1 hour after oral administration.

- Bioavailability : Estimated to be over 70%, with similar bioavailability between tablet and syrup forms.

- Protein Binding : High plasma protein binding (93%).

- Volume of Distribution : Approximately 0.44 L/kg.

- Metabolism : Primarily excreted unchanged in urine, with minimal liver enzyme interaction, making it suitable for patients with liver dysfunction .

Antimicrobial Activity

Recent studies have highlighted this compound's potential antimicrobial properties. An exploratory study demonstrated significant in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) ranged from 200 to 2000 μg/ml. Notably, this compound exhibited bactericidal effects in vivo against Salmonella typhimurium, providing evidence for its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/ml) | Action Type |

|---|---|---|

| Staphylococcus aureus | 200 - 1000 | Bactericidal |

| Escherichia coli | 400 - 2000 | Bactericidal |

| Salmonella typhimurium | 200 - 1000 | Bactericidal |

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties independent of its antihistaminic effects. In children with perennial allergic rhinitis (PAR), this compound significantly reduced nasal levels of interleukin (IL)-4 and IL-8, indicating a shift towards a Th1 cytokine response. This modulation of the immune response suggests that this compound may play a role in controlling inflammation associated with allergic conditions .

Case Study: Efficacy in Children

A double-blind multicenter study involving children aged 2–6 years showed that this compound was safe and effective in treating allergic rhinitis. The study reported significant improvements in symptom scores and quality of life measures compared to placebo .

Clinical Use and Efficacy

This compound has been extensively studied in clinical trials for its effectiveness in managing allergic rhinitis. It has been shown to improve nasal and ocular symptoms significantly and enhance the quality of life for patients suffering from allergies. Compared to other second-generation antihistamines, this compound demonstrates a favorable profile regarding efficacy and tolerability .

Table 2: Clinical Efficacy of this compound

| Study Type | Duration | Dosage | Outcome |

|---|---|---|---|

| Randomized Controlled Trial | 4 weeks | 10 mg daily | Significant improvement in PRQLQ scores |

| Multicenter Study | Variable | 5-10 mg daily | Improved symptom control compared to placebo |

特性

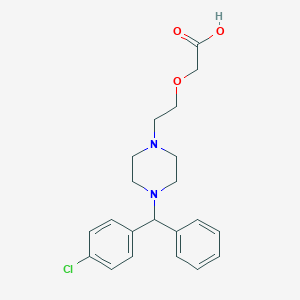

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLPARSLTMPFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83881-52-1 (di-hydrochloride) | |

| Record name | Cetirizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022787 | |

| Record name | Cetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cetirizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cetirizine, a metabolite of _hydroxyzine_, is an antihistamine drug. Its main effects are achieved through selective inhibition of peripheral H1 receptors. The antihistamine activity of cetirizine has been shown in a variety of animal and human models. _In vivo_ and _ex vivo_ animal models have shown insignificant anticholinergic and antiserotonergic effects. In clinical studies, however, dry mouth was found to be more frequent with cetirizine than with a placebo. In vitro receptor binding studies have demonstrated no detectable affinity of cetirizine for histamine receptors other than the H1 receptors. Studies with radiolabeled cetirizine administration in the rat have demonstrated insignificant penetration into the brain. _Ex vivo_ studies in the mouse have shown that systemically administered cetirizine does not occupy cerebral H1 receptors significantly., Cetirizine, a human metabolite of hydroxyzine, is an antihistamine; its principal effects are mediated via selective inhibition of peripheral H1 receptors. The antihistaminic activity of cetirizine has been clearly documented in a variety of animal and human models. In vivo and ex vivo animal models have shown negligible anticholinergic and antiserotonergic activity. In clinical studies, however, dry mouth was more common with cetirizine than with placebo. In vitro receptor binding studies have shown no measurable affinity for other than H1 receptors. Autoradiographic studies with radiolabeled cetirizine in the rat have shown negligible penetration into the brain. Ex vivo experiments in the mouse have shown that systemically administered cetirizine does not significantly occupy cerebral H1 receptors. | |

| Record name | Cetirizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00341 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cetirizine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethanol | |

CAS No. |

83881-51-0 | |

| Record name | Cetirizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83881-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetirizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetirizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00341 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETIRIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO7261ME24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cetirizine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cetirizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110-115°C, 110-115 °C, 112.5 °C | |

| Record name | Cetirizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00341 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cetirizine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cetirizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。